[(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Description
The compound [(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate features a 3-acetylindolizine core substituted at the 1-position with a [(4-ethoxyphenyl)carbamoyl]methyl ester group. Indolizine derivatives are heterocyclic systems with diverse applications in medicinal chemistry, often explored for their biological activity. The synthesis of such compounds typically involves cyclization reactions of pyridinium salts with acrylates or propiolates, as seen in related intermediates like methyl 3-acetylindolizine-1-carboxylate (88% yield via MnO₂-mediated reaction) .
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-16-9-7-15(8-10-16)22-20(25)13-28-21(26)17-12-19(14(2)24)23-11-5-4-6-18(17)23/h4-12H,3,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUARQBQSEMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the ethoxyphenyl and carbamoylmethyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
[(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
Research has indicated that [(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects against human tumor cells, with IC50 values indicating strong activity compared to standard chemotherapeutics .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. Mechanistic studies are ongoing to elucidate its interactions with specific targets such as acetylcholinesterase and other metabolic enzymes .
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of various derivatives of indolizine compounds, including this compound. Results demonstrated that certain derivatives exhibited lower IC50 values than conventional drugs like doxorubicin, indicating their potential as novel anticancer agents .
- Mechanistic Insights : Another research effort focused on understanding the binding interactions of this compound with target enzymes through molecular docking studies. The results provided insights into its binding affinities and suggested modifications for enhancing efficacy .
Mechanism of Action
The mechanism of action of [(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The compound’s carbamoylmethyl group may also play a role in enhancing its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and related indolizine derivatives:
Key Observations :
- The target compound’s 1-position substituent is a carbamoylated ester, contrasting with simpler methyl/ethyl esters in analogs.
- Unlike ethyl 7-acetyl derivatives , the target compound lacks substitution at position 2 or 7, simplifying its synthetic route but possibly reducing conformational diversity.
Physicochemical and Functional Properties
- Solubility : The 4-ethoxyphenyl carbamoyl group increases hydrophobicity relative to methyl/ethyl esters, which could reduce aqueous solubility but improve membrane permeability.
- Bioactivity : While specific data for the target compound is absent, the 3-acetyl group in analogs is associated with interactions in enzymatic pockets (e.g., bromodomain inhibition ). The carbamoyl moiety may further modulate binding via hydrogen bonding.
- Stability : The ethoxy group’s electron-donating effect may enhance oxidative stability compared to unsubstituted phenyl groups in related pesticides (e.g., etofenprox ).
Biological Activity
Overview of [(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Chemical Structure and Properties
The compound this compound is an indolizine derivative characterized by a carbamoyl group attached to a 4-ethoxyphenyl moiety. Indolizines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Indolizine derivatives have been studied for their potential as anticancer agents. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. A case study involving a related indolizine compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound may exhibit similar effects.
Antimicrobial Properties
Indolizines have also shown promise as antimicrobial agents. Studies have reported that certain indolizine derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disrupting microbial membranes or inhibiting essential enzymatic pathways.
Anti-inflammatory Effects
Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds derived from indolizines have been evaluated for their anti-inflammatory properties, with some studies indicating the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Data Table: Biological Activities of Indolizine Derivatives
| Activity | Effect | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry examined a series of indolizine derivatives, including those with ethoxy and carbamoyl substituents. Results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents.
- Antimicrobial Evaluation : Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of several indolizine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, suggesting strong antimicrobial activity.
- Inflammation Model : A study in Pharmacology Reports investigated the anti-inflammatory effects of an indolizine compound in a murine model of inflammation. The results showed a marked reduction in edema and lower levels of inflammatory markers compared to control groups.
Q & A
Basic: What synthetic methodologies are recommended for preparing [(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-step routes involving:
- Microwave-assisted one-pot synthesis : This method reduces reaction time and improves yield compared to conventional heating. For example, ethyl indolizine carboxylates have been synthesized using microwave irradiation (80–120°C, 20–40 min) with acetic acid as a solvent .
- Stepwise coupling : Introduce the 4-ethoxyphenylcarbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indolizine core and 4-ethoxyphenyl isocyanate. Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene/ethanol mixtures improve crystallization .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry. Crystallize the compound in ethanol/water (3:1) for optimal crystal growth .
- NMR spectroscopy : Assign peaks using - and -NMR (DMSO-d6 or CDCl3). Key signals include the acetyl group (~2.3 ppm, singlet) and ethoxy protons (~1.3 ppm, triplet) .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~425) .
Advanced: How should structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Answer:
- Systematic substituent variation : Synthesize analogs with modifications to the 4-ethoxyphenyl, acetyl, or carbamoyl groups. Compare antibacterial activity (e.g., MIC against S. aureus) to determine pharmacophores .
- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., DNA gyrase). Prioritize analogs with stronger hydrogen bonding to residues like Asp73 .
- Bioisosteric replacement : Replace the acetyl group with trifluoroacetyl or benzoyl to assess electronic effects on activity .
Advanced: What strategies elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) against targets like cyclooxygenase-2 (COX-2). Use fluorogenic substrates (e.g., DCFH-DA for ROS detection) .
- Surface plasmon resonance (SPR) : Measure binding affinity () to immobilized enzymes. A response unit (RU) increase >50 indicates strong binding .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing protein stabilization at 50–60°C after compound treatment .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Strain-specific variability : Test against standardized bacterial panels (e.g., ATCC strains) to control for genetic differences. For example, MIC discrepancies in E. coli vs. P. aeruginosa may reflect efflux pump activity .
- Assay conditions : Normalize results by pH (7.4 vs. 6.8), serum protein binding (use 10% FBS), and incubation time (18–24 h for log-phase cultures) .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify trends. For example, inconsistent antioxidant activity (IC50 variability) may correlate with DPPH vs. ABTS assay protocols .
Advanced: What computational approaches predict metabolic stability and toxicity?
Answer:
- ADMET prediction : Use SwissADME to calculate logP (~3.2), topological polar surface area (~90 Ų), and CYP450 inhibition profiles. High logP (>4) suggests hepatotoxicity risk .
- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess binding mode stability with cytochrome P450 3A4. RMSD >2.5 Å indicates unstable interactions .
- Metabolite identification : Employ LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at C-5 of indolizine) in rat liver microsomes .
Basic: What are the best practices for crystallizing this compound for XRD analysis?
Answer:
- Solvent screening : Use ethanol, acetone, or ethyl acetate for slow evaporation. Add 5% DMSO if solubility is poor .
- Cryocooling : Flash-cool crystals to 100 K in liquid N2 with 25% glycerol as cryoprotectant. Collect data at λ = 1.5418 Å (Cu-Kα) .
- Data refinement : Apply SHELXL-97 with twin refinement if > 0.1. Validate using checkCIF/PLATON .
Advanced: How can researchers optimize solubility for in vivo studies?
Answer:
- Co-solvent systems : Use 10% Cremophor EL + 5% DMSO in saline. Confirm stability via dynamic light scattering (DLS) for >24 h .
- Prodrug design : Synthesize phosphate esters at the carboxylate group for enhanced aqueous solubility (test pH 7.4 buffer) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) using emulsion-solvent evaporation. Measure drug loading (>80%) via UV-Vis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
